2-Propyl-2-(trifluoromethyl)oxirane
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Overview
Description
2-Propyl-2-(trifluoromethyl)oxirane is a fluorinated organic compound characterized by the presence of an oxirane ring and a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant stability and reactivity, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2-(trifluoromethyl)oxirane typically involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at elevated temperatures (65-70°C). This reaction yields 3-acetoxy-2-bromo-1,1,1-trifluoropropane, which is then treated with an alkali to form the desired oxirane compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring opens to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include alcohols, carbonyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Propyl-2-(trifluoromethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-Propyl-2-(trifluoromethyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane: Similar in structure but with additional fluorine atoms, leading to different reactivity and stability profiles.
Trifluoromethyl-substituted epoxides: These compounds share the trifluoromethyl group but differ in the alkyl substituents on the oxirane ring.
Uniqueness
2-Propyl-2-(trifluoromethyl)oxirane is unique due to its specific combination of a propyl group and a trifluoromethyl group on the oxirane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-propyl-2-(trifluoromethyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-2-3-5(4-10-5)6(7,8)9/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHNQWUHAOYZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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